molecular formula C21H17F3N4O2 B2565267 2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[2-(trifluoromethyl)phenyl]methyl}acetamide CAS No. 1189926-73-5

2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[2-(trifluoromethyl)phenyl]methyl}acetamide

Cat. No.: B2565267
CAS No.: 1189926-73-5
M. Wt: 414.388
InChI Key: DFNNVUPKNUDAJK-UHFFFAOYSA-N
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Description

The compound 2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[2-(trifluoromethyl)phenyl]methyl}acetamide features a pyrimido[5,4-b]indole core substituted with a methyl group at position 8 and an acetamide side chain linked to a 2-(trifluoromethyl)benzyl group. This structure combines a heterocyclic scaffold with a trifluoromethylphenyl moiety, which is known to enhance metabolic stability and hydrophobic interactions in drug-receptor binding .

Properties

IUPAC Name

2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O2/c1-12-6-7-16-14(8-12)18-19(27-16)20(30)28(11-26-18)10-17(29)25-9-13-4-2-3-5-15(13)21(22,23)24/h2-8,11,27H,9-10H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNNVUPKNUDAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NCC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[2-(trifluoromethyl)phenyl]methyl}acetamide typically involves multiple steps. One common method includes the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . The final product is obtained through a coupling reaction with lutidine and TBTU as a coupling reagent .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[2-(trifluoromethyl)phenyl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while reduction may produce different hydro derivatives.

Scientific Research Applications

The compound exhibits promising biological activities that can be categorized into several key areas:

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidoindole compounds possess significant antimicrobial properties. The compound under discussion has shown effectiveness against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus37.9 μM
Escherichia coli113.8 μM

These findings suggest that the compound could be a candidate for developing new antibiotics targeting resistant bacterial strains.

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. Similar structural analogs have demonstrated the ability to induce apoptosis in cancer cell lines by targeting critical signaling pathways.

Mechanisms of Action :

  • Cell Cycle Arrest : The compound may block the cell cycle at the G2/M phase.
  • Apoptosis Induction : It can activate apoptotic pathways by inhibiting key proteins involved in cell survival.

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial efficacy of synthesized derivatives against multiple strains. The research highlighted that modifications in the indole structure significantly influenced their antimicrobial activity. The promising results indicate a potential pathway for developing novel antibiotics from this class of compounds.

Mechanism of Action

The mechanism of action of 2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[2-(trifluoromethyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways are still under investigation, but it is believed to modulate key signaling pathways involved in inflammation, infection, and cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

The pyrimido[5,4-b]indole core distinguishes the target compound from analogs with triazino[5,6-b]indole scaffolds (e.g., compounds 23–27 in ). For instance:

  • Bromine substitution at position 8 (as in Compound 25) may enhance halogen bonding but reduce solubility compared to the methyl group in the target compound .
  • Pyrimidoindole-based analogs (e.g., BG01448 , ) retain the same core but vary in substituents. BG01448 features a 2-chloro-4-fluorobenzyl group instead of trifluoromethyl, which may reduce electron-withdrawing effects but improve steric compatibility with certain binding pockets .

Substituent Effects on Pharmacological Properties

Table 1: Key Substituent Comparisons
Compound R1 (Core) R2 (Acetamide Side Chain) Key Properties/Inferences
Target Compound 8-methyl 2-(trifluoromethyl)benzyl High lipophilicity (estimated XLogP3 ~5); strong electron-withdrawing effects enhance metabolic stability .
BG01448 () 8-methyl 2-chloro-4-fluorobenzyl Moderate lipophilicity; chloro/fluoro groups may improve target selectivity but reduce solubility .
Compound 8-methyl 4-methoxybenzyl Lower lipophilicity (XLogP3 4.4); methoxy group increases solubility but may reduce membrane permeability .
Compound 25 () 8-bromo 4-phenoxyphenyl Bromine enhances halogen bonding; phenoxy group may contribute to π-π stacking interactions .

Acetamide Linkage Modifications

  • Sulfur vs. Sulfur-containing analogs may exhibit stronger binding to cysteine-rich targets but lower metabolic stability due to susceptibility to oxidation .
  • Trifluoromethyl vs. Trifluoromethoxy : The target’s 2-(trifluoromethyl)benzyl group provides greater hydrophobicity and steric bulk compared to the trifluoromethoxy-substituted analog in , which may prioritize different binding interactions .

Biological Activity

The compound 2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[2-(trifluoromethyl)phenyl]methyl}acetamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data and case studies.

  • Molecular Formula : C18H16F3N3O
  • Molecular Weight : 352.34 g/mol
  • CAS Number : 1105208-07-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from indole derivatives and various acylating agents. Reaction conditions often include specific catalysts and solvents to optimize yield and purity. The compound is synthesized through a series of reactions that may include oxidation, reduction, and substitution processes.

Antimicrobial Activity

Research has shown that compounds similar to This compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) tests have demonstrated effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .
  • Compounds in the same class have shown promising results in inhibiting the growth of Mycobacterium tuberculosis, indicating potential as a therapeutic agent against resistant strains .

Anticancer Properties

The compound's structure suggests potential anticancer activity due to its ability to interact with specific molecular targets involved in cancer progression. Preliminary studies indicate that similar pyrimidine derivatives can inhibit key enzymes such as GSK-3β, which is implicated in cancer cell proliferation .

The mechanism of action for this compound involves:

  • Target Interaction : Binding to specific enzymes or receptors that modulate cellular pathways.
  • Inhibition of Key Pathways : For example, inhibition of GSK-3β leads to altered cell signaling that can result in reduced tumor growth .
  • Antioxidant Activity : Some studies suggest that derivatives may exhibit antioxidant properties, contributing to their protective effects against oxidative stress in cells .

Case Studies

StudyFindings
Study 1Investigated the antibacterial effect against Gram-positive and Gram-negative bacteria; significant activity noted with low MIC values .
Study 2Evaluated anticancer effects in vitro; showed inhibition of cancer cell lines with IC50 values indicating potency .
Study 3Explored the pharmacokinetics; noted rapid absorption and metabolism in animal models .

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